molecular formula C₁₄H₁₉NO₄ B125020 Metalaxyl acid CAS No. 87764-37-2

Metalaxyl acid

Cat. No. B125020
CAS RN: 87764-37-2
M. Wt: 265.3 g/mol
InChI Key: ZRIKZVLHMGYCIR-NSHDSACASA-N
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Description

Metalaxyl is a systemic fungicide used to control plant diseases caused by Oomycete fungi . It is absorbed through the leaves, stems, and roots and acts by suppressing sporangial formation, mycelia growth, and the establishment of new infections . Its chemical name is methyl N-(methoxyacetyl)-N-(2,6-xylyl)-DL-alaninate . It belongs to the family of Depsipeptides, which are natural or synthetic compounds having sequences of amino and hydroxy carboxylic acid residues .


Synthesis Analysis

The synthesis of metalaxyl involves the reaction of 2-(2,6-dimethyl phenyl) methyl alanine, alkali, and catalyst 4-dimethylin pyridine in a specific molar ratio. This mixture is dissolved in a suitable solvent, and methoxyl acetyl chloride is added to react for 1-4 hours .


Molecular Structure Analysis

The molecular structure of Metalaxyl can be found in various scientific resources .


Chemical Reactions Analysis

Metalaxyl is stable to hydrolysis under normal environmental pH values and is photolytically stable in water and soil when exposed to natural sunlight . It is photodecomposed in UV light, and photoproducts are formed by rearrangement of the N-acyl group to the aromatic ring, demethoxylation, N-deacylation, and elimination of the methoxycarbonyl group from the molecule .


Physical And Chemical Properties Analysis

Metalaxyl is stable to hydrolysis under normal environmental pH values. It is also photolytically stable in water and soil when exposed to natural sunlight. Its tolerance to a wide range of pH, light, and temperature leads to its continued use in agriculture .

Scientific Research Applications

Impact on Soil Microbial Biomass and Biochemical Activities

Metalaxyl acid significantly influences soil microbial biomass and biochemical activities. Research indicates that metalaxyl application can lead to a decline in microbial biomass and alter nutrient content in soil, impacting crop growth and development (Sukul, 2006). Successive applications of metalaxyl also affect soil microorganisms and residue dynamics, with impacts on soil bacteria, fungi, and actinomycetes populations (Wang et al., 2019).

Persistence, Degradation, and Metabolism in Environment

Metalaxyl is stable under normal environmental pH and is photolytically stable in water and soil. Its degradation is influenced by environmental conditions and can lead to the formation of metabolites such as metalaxyl acid, mainly through soil microorganisms (Sukul & Spiteller, 2000). Enantioselective degradation and chiral stability of metalaxyl in soil and on plants have been observed, indicating differential degradation rates of its enantiomers (Buser et al., 2002).

Effect on Plant Uptake and Metabolism

Studies have shown that metalaxyl and its metabolites can be absorbed by plants, with enantioselective transformation observed in vegetables like tomatoes and cucumbers (Li et al., 2013). Enantioselective degradation and chiral stability have also been studied in tomato fruits, indicating the conversion of metalaxyl enantiomers in plants (Jing et al., 2016).

Ecological and Environmental Toxicity

Metalaxyl's ecological toxicity has been assessed in various studies. For instance, its impact on earthworms was studied through metabolomics, showing disturbances in the tricarboxylic acid and urea cycles (Zhang & Zhou, 2019). The compound also shows phytoremediation potential, as demonstrated by the ability of Solanum nigrum L. plants to decontaminate metalaxyl-polluted effluents and soils (Teixeira et al., 2011).

Effects on Human and Animal Health

While the focus of this query is on scientific research applications and excludes information on drug use, dosage, and side effects, it is notable that studies have been conducted on the potential toxic effects of metalaxyl on animals, such as mice, which revealed alterations in haematological and biochemical parameters (Al-amoudi, 2012).

Safety And Hazards

When handling metalaxyl, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed .

Future Directions

Research is being conducted on the use of nanomaterials for the controlled delivery of pesticides like metalaxyl. Mesoporous silica nanoparticles (MSN) have been investigated for their potential to store metalaxyl molecules in their mesoporous framework and significantly delay their release in soil . This technology has the potential to increase the efficiency of food production and decrease pollution.

properties

IUPAC Name

2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-9-6-5-7-10(2)13(9)15(11(3)14(17)18)12(16)8-19-4/h5-7,11H,8H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIKZVLHMGYCIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)O)C(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001009885
Record name Metalaxyl acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001009885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metalaxyl acid

CAS RN

87764-37-2
Record name Metalaxyl acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001009885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-[(2,6-dimethyl-phenyl)-methoxyacetyl-amino]-propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
129
Citations
Y Li, F Dong, X Liu, J Xu, X Chen, Y Han, Y Cheng… - Food chemistry, 2013 - Elsevier
… of metalaxyl as well as the formation of metalaxyl acid in tomato and cucumber. In both … metalaxyl acid enantiomers was also shown to be enantioselective, with the R-metalaxyl acid …
Number of citations: 42 www.sciencedirect.com
P Sukul, M Spiteller - Reviews of environmental contamination and …, 2000 - europepmc.org
… In soils the most relevant metabolite is the metalaxyl acid, which is formed predominantly by soil microorganisms. Plant uptake, microbial degradation, photodecomposition, and …
Number of citations: 147 europepmc.org
X Zhang, T Xia, J Chen, L Huang… - Journal of agricultural and …, 2010 - ACS Publications
… Metalaxyl acid was analyzed as the ethyl ester and was … In this study, the enantiomers of metalaxyl and metalaxyl acid … of enantiomers of metalaxyl and metalaxyl acid was confirmed by …
Number of citations: 17 pubs.acs.org
H Zhou, Q Shan, L He, M Zhang, C Zhao, G Zheng, L Li… - Food Chemistry, 2024 - Elsevier
… Split chromatograms of metalaxyl and metalaxyl acid enantiomers under different mobile … 4 represent S-metalaxyl acid, R-metalaxyl acid, S-metalaxyl and R-metalaxyl, respectively. …
Number of citations: 3 www.sciencedirect.com
P Sukul, PN Moza, K Hustert… - Journal of agricultural and …, 1992 - ACS Publications
The photolysis of the fungicide metalaxyl in aqueous solution has been examined. Irradiation at 254 and 290 nm resulted, respectively, in 53 and 10% substrate transformation in 3 h. …
Number of citations: 31 pubs.acs.org
X Jing, G Yao, P Wang, D Liu, Y Qi, Z Zhou - Chirality, 2016 - Wiley Online Library
… for metalaxyl and the metabolite metalaxyl acid was set up … the enantioselectivity of metalaxyl acid was also investigated. … The metabolites R-metalaxyl acid and S-metalaxyl acid were …
Number of citations: 8 onlinelibrary.wiley.com
A Monkiedje, M Spiteller - chemosphere, 2002 - Elsevier
… Laboratory soil sorption experiments were conducted on mefenoxam, formulated metalaxyl (F-metalaxyl), pure metalaxyl (P-metalaxyl) and metalaxyl acid metabolite to elucidate …
Number of citations: 71 www.sciencedirect.com
IJ Buerge, T Poiger, MD Müller… - Environmental science & …, 2003 - ACS Publications
… /degradation of the primary major metabolite, metalaxyl acid, was followed over time, using … pH, no such correlation was found for metalaxyl acid. Reevaluation of published kinetic data …
Number of citations: 227 pubs.acs.org
A Monkiedje, M Spiteller - … Journal of Environmental Research and Public …, 2005 - mdpi.com
… Higher metalaxyl acid metabolite concentrations were found in German than in Cameroonian soils. The enantiomers of the fungicide had different degradation rates in both soils, with …
Number of citations: 75 www.mdpi.com
A Monkiedje, M Spiteller, K Bester - Environmental science & …, 2003 - ACS Publications
… Higher metalaxyl acid metabolite concentrations were found in German soil than in Cameroonian soil. The enantiomers of the fungicide each had different degradation rates in both soils…
Number of citations: 111 pubs.acs.org

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